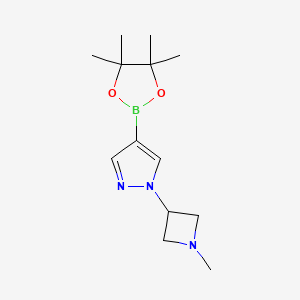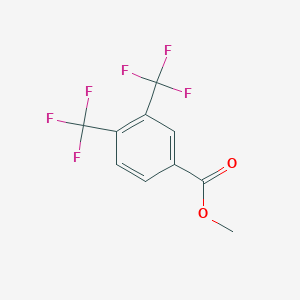
Methyl 3,4-bis(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-bis(trifluoromethyl)benzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 4 positions, and a methyl ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-bis(trifluoromethyl)benzoate typically involves the esterification of 3,4-bis(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3,4-bis(trifluoromethyl)benzoic acid.
Reduction: 3,4-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3,4-bis(trifluoromethyl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Methyl 3,4-bis(trifluoromethyl)benzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups can influence the electronic properties of the benzene ring, making it more reactive towards certain types of chemical reactions. Additionally, the ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3,5-bis(trifluoromethyl)benzoate
Comparison: Methyl 3,4-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups at the 3 and 4 positions, which can significantly alter its chemical reactivity and physical properties compared to compounds with a single trifluoromethyl group or different substitution patterns. This unique substitution pattern can lead to differences in boiling points, solubility, and reactivity in chemical reactions.
Properties
CAS No. |
957207-03-3 |
|---|---|
Molecular Formula |
C10H6F6O2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 3,4-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)5-2-3-6(9(11,12)13)7(4-5)10(14,15)16/h2-4H,1H3 |
InChI Key |
PQQHLMHNCXAMCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)

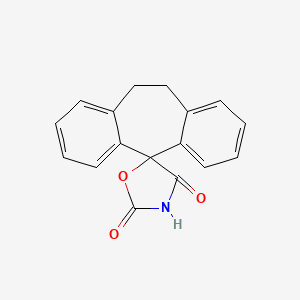
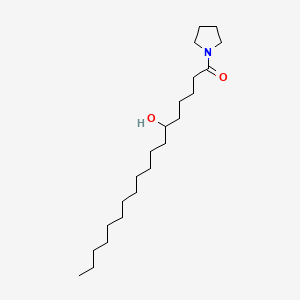
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
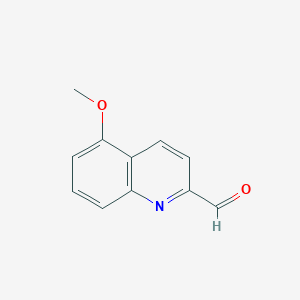
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
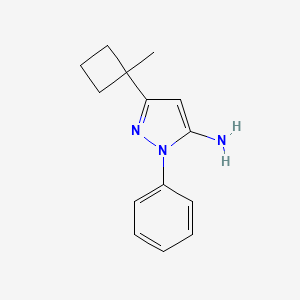
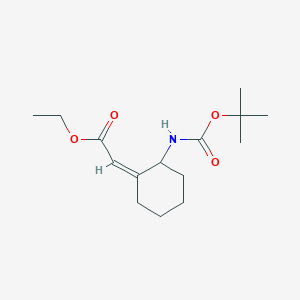
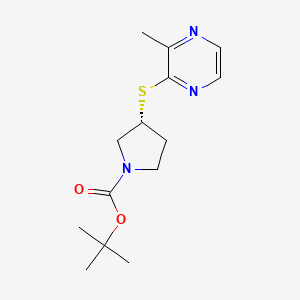
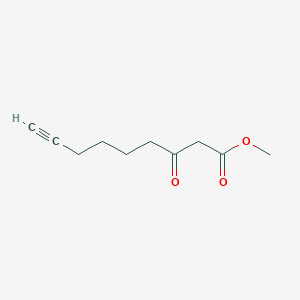
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
